molecular formula C22H18N2O5S2 B2548056 (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate CAS No. 894671-41-1

(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate

Cat. No.: B2548056
CAS No.: 894671-41-1
M. Wt: 454.52
InChI Key: MJRJZYJPODDZNX-UYRXBGFRSA-N
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Description

The compound (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate features a fused thieno[3,2-c][1,2]thiazin heterocyclic core, characterized by sulfur and nitrogen atoms within its bicyclic system. The Z-configuration denotes the spatial arrangement of the methylideneamino group bridging the thienothiazin ring and the benzoate ester moiety. Key structural attributes include:

  • A benzyl group at position 1 of the thienothiazin ring, enhancing lipophilicity.
  • A 2,2-dioxido moiety, which polarizes the thiazin ring.
  • A methyl benzoate ester at the para position, influencing solubility and metabolic stability.

Crystallographic analysis of such compounds often employs programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids, ensuring precise structural determination .

Properties

IUPAC Name

methyl 4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S2/c1-29-22(26)16-7-9-17(10-8-16)23-13-19-20(25)21-18(11-12-30-21)24(31(19,27)28)14-15-5-3-2-4-6-15/h2-13,23H,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRJZYJPODDZNX-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines thiazine and thieno moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is C22H18N2O5S2, with a molecular weight of 454.5 g/mol. The compound features a methyl ester functional group that enhances its solubility and biological reactivity.

Summary of Biological Activities

Research indicates that compounds structurally similar to (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate exhibit various biological activities including:

  • Antimicrobial Activity : Similar thiazine derivatives have shown effectiveness against a range of pathogens.
  • Anticancer Properties : Some studies have indicated that these compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The biological activity of (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
  • Receptor Modulation : It may interact with various receptors involved in inflammatory responses.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study demonstrated that thiazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural features were effective in inhibiting bacterial growth .
  • Anticancer Activity : In vitro tests showed that thiazine derivatives could induce apoptosis in cancer cell lines. For instance, one study reported that a related compound inhibited the proliferation of human lung cancer cells by inducing cell cycle arrest .

Data Tables

Biological Activity Related Compounds Mechanism
AntimicrobialThiazolidinedionesInhibition of bacterial cell wall synthesis
AnticancerBenzothiazolesInduction of apoptosis in cancer cells
Anti-inflammatoryThienopyridinesModulation of inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thieno[3,2-c][1,2]thiazin core differentiates this compound from related heterocycles. For example:

  • 4-Methyl-4H-benzo[1,4]oxazine-3-thione () replaces sulfur with oxygen in one ring and introduces a thione group, reducing electronic delocalization compared to the dioxido-thiazin system .
  • Methylofuran () features a furan ring with formyl and glutamic acid sidechains, emphasizing biological cofactor roles rather than synthetic versatility .
Table 1: Structural Comparison of Heterocyclic Derivatives
Compound Core Structure Key Functional Groups Molecular Weight (g/mol)* Solubility (logP)*
Target Compound Thieno[3,2-c][1,2]thiazin Dioxido, benzoate ester, benzyl ~450 2.1 (moderate)
4-Methyl-4H-benzo[1,4]oxazine-3-thione Benzo[1,4]oxazine Thione, methyl ~195 1.8 (low)
Methylofuran (MFR-a) Furan Formyl, glutamic acid chains ~800 -3.5 (high)

*Calculated values based on structural approximations.

Physicochemical and Electronic Properties

  • The 2,2-dioxido group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to non-sulfonated analogs.
  • The benzyl group enhances lipophilicity (logP ~2.1), whereas methylofuran’s glutamic acid chains render it highly hydrophilic (logP ~-3.5) .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shows low similarity (<0.3) to benzooxazines and furans due to differences in ring systems and substituents. Higher similarity (~0.6) is observed with other dioxido-thiazin derivatives, emphasizing the role of the sulfone group in defining chemical space .

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